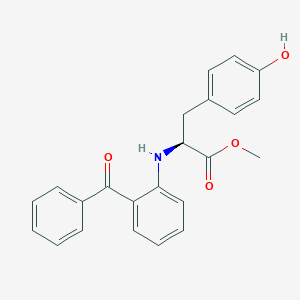
N-(2-苯甲酰基苯基)酪氨酸甲酯
描述
“N-(2-benzoylphenyl)tyrosine methyl ester” is a chemical compound with the CAS number 196810-09-0. It is a substrate that is completely resistant to trypsin and is required for the assay of chymotrypsin .
Synthesis Analysis
The synthesis of “N-(2-benzoylphenyl)tyrosine methyl ester” involves a series of chemical reactions. A novel series of antidiabetic N-(2-benzoylphenyl)-L-tyrosine derivatives have been identified as potent, selective PPARgamma agonists . The structure and intermolecular interactions of l-tyrosine methyl ester have been compared to l-tyrosine and its ethyl and n-butyl esters .Molecular Structure Analysis
The molecular weight of “N-(2-benzoylphenyl)tyrosine methyl ester” is 375.42 . The crystal structure of l-tyrosine methyl ester has been determined and compared to published structures of l-tyrosine and its ethyl and n-butyl esters .Chemical Reactions Analysis
Tyrosine alkyl esters are used as prodrugs for l-tyrosine . The phenol functionality in the side chain of Tyrosine is amphiphilic, which allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Because l-tyrosine methyl ester is very stable (28 years stored at room temperature), and its hydrolysis rate is relatively low, it should be one of the better prodrugs among the alkyl esters of tyrosine .科学研究应用
抗糖尿病药物开发
N-(2-苯甲酰基苯基)酪氨酸甲酯: 已被鉴定为一种有效的PPARγ激动剂 。该化合物在抗糖尿病药物开发方面显示出可喜的结果,特别是针对2型糖尿病。 它具有强大的降血糖和降血脂活性,这对于控制糖尿病患者的血糖水平和脂质谱至关重要 .
降血脂研究
该化合物的降血脂特性使其成为研究高胆固醇和甘油三酯治疗方法的宝贵候选药物。 通过激活PPARγ,它有助于调节脂质代谢,这可能导致开发针对高脂血症的新疗法 .
肥胖和代谢综合征
作为PPARγ激动剂,N-(2-苯甲酰基苯基)酪氨酸甲酯在肥胖和代谢综合征的研究中也具有潜力。 PPARγ在脂肪细胞分化和胰岛素敏感性中起着重要作用,使该化合物成为这些疾病的潜在治疗剂 .
心血管疾病预防
该化合物对脂质和葡萄糖代谢的调节作用表明它在预防心血管疾病方面具有实用价值。 通过改善这些代谢参数,它可以有助于预防动脉粥样硬化和其他心脏相关疾病 .
抗炎应用
PPARγ激动剂,如N-(2-苯甲酰基苯基)酪氨酸甲酯,具有抗炎作用。 这种特性有利于研究针对慢性炎症性疾病的治疗方法,包括某些自身免疫性疾病 .
神经保护作用
人们对PPARγ激动剂N-(2-苯甲酰基苯基)酪氨酸甲酯的神经保护作用越来越感兴趣,可以探索它在保护神经元细胞免受氧化应激和凋亡方面的潜力,这是神经退行性疾病中常见的途径 .
癌症治疗
PPARγ在细胞增殖和分化中的作用使N-(2-苯甲酰基苯基)酪氨酸甲酯成为癌症研究中的关注化合物。 它可以用来研究其对肿瘤生长和进展的影响,为新的癌症治疗提供见解 .
药物溶解度和递送
N-(2-苯甲酰基苯基)酪氨酸甲酯衍生物的结构修饰已被证明可以提高溶解度和生物利用度。 这方面对于开发有效的药物递送系统和增强药物化合物的治疗效果至关重要 .
作用机制
安全和危害
属性
IUPAC Name |
methyl (2S)-2-(2-benzoylanilino)-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-28-23(27)21(15-16-11-13-18(25)14-12-16)24-20-10-6-5-9-19(20)22(26)17-7-3-2-4-8-17/h2-14,21,24-25H,15H2,1H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORMSRFGHVKNJL-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443254 | |
| Record name | N-(2-benzoylphenyl)tyrosine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
196810-09-0 | |
| Record name | N-(2-benzoylphenyl)tyrosine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

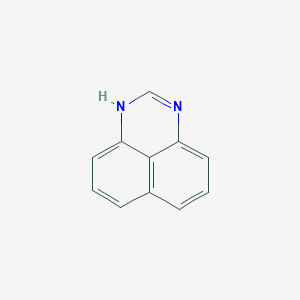
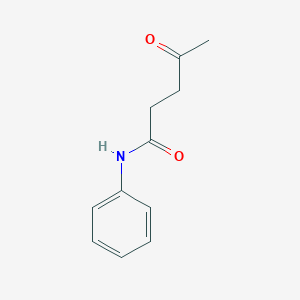
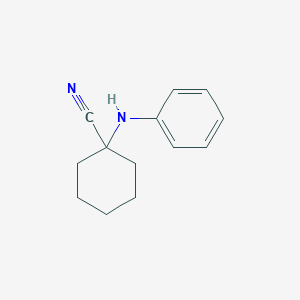
![3,3'-Bibenzo[b]thiophene](/img/structure/B183720.png)



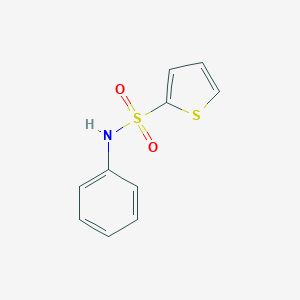
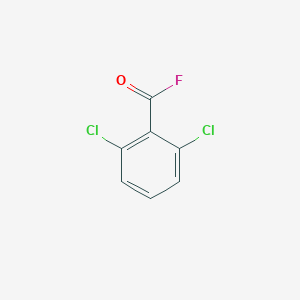
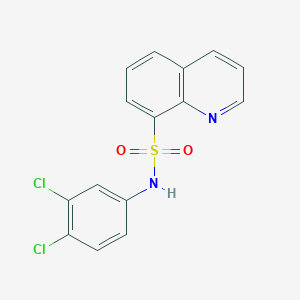
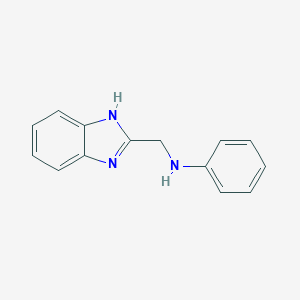
![4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B183733.png)
![3-Azabicyclo[3.3.1]nonan-7-ylmethanol](/img/structure/B183734.png)
